N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-6-BROMO-8-METHOXY-2-OXO-2H-CHROMENE-3-CARBOXAMIDE
Overview
Description
N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide is a complex organic compound that features a combination of benzodioxole and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde.
Methoxylation: The methoxy group at the 8-position can be introduced via methylation using dimethyl sulfate or methyl iodide.
Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and benzodioxole moieties.
Reduction: Reduction reactions can target the carbonyl groups within the chromene ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzodioxole and chromene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting cancer or neurological disorders.
Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its complex structure.
Industrial Applications: It may be utilized in the synthesis of advanced materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The benzodioxole and chromene moieties may facilitate binding to these targets, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-chloro-8-methoxy-2-oxo-2H-chromene-3-carboxamide
- N-[(2H-1,3-Benzodioxol-5-yl)methyl]-6-fluoro-8-methoxy-2-oxo-2H-chromene-3-carboxamide
Uniqueness
The presence of the bromine atom at the 6-position and the methoxy group at the 8-position distinguishes N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-bromo-8-methoxy-2-oxo-2H-chromene-3-carboxamide from its analogs. These substitutions can significantly impact the compound’s reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-6-bromo-8-methoxy-2-oxochromene-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrNO6/c1-24-16-7-12(20)5-11-6-13(19(23)27-17(11)16)18(22)21-8-10-2-3-14-15(4-10)26-9-25-14/h2-7H,8-9H2,1H3,(H,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFELGHFXAHBQLC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)Br)C=C(C(=O)O2)C(=O)NCC3=CC4=C(C=C3)OCO4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrNO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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